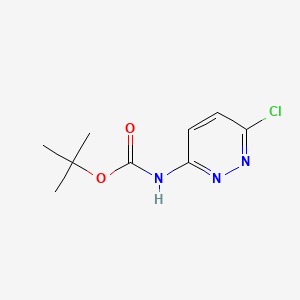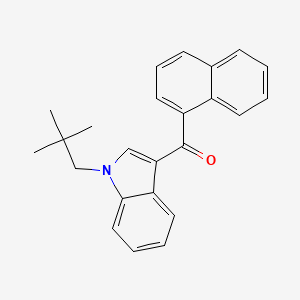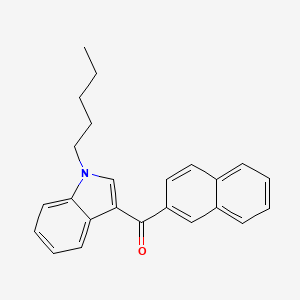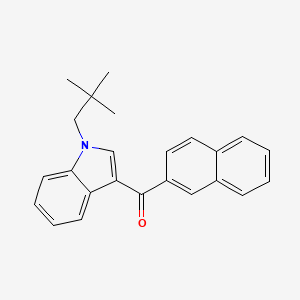
3-(N-Boc-amino)-6-chloropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Boc group (tert-butoxycarbonyl) is a commonly used protective group for amines in organic synthesis . The compound you’re asking about seems to be a pyridazine derivative with a Boc-protected amino group at the 3-position and a chlorine atom at the 6-position.
Synthesis Analysis
Boc-protected amines can be synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods exist for the synthesis of Boc-protected amines .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . X-ray crystallography studies of Boc-compounds have shown strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis
Boc-protected amines can be deprotected by mild acidolysis . They can also undergo reactions involving the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Boc-protected amines generally have good stability .Aplicaciones Científicas De Investigación
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The compound “3-(N-Boc-amino)-6-chloropyridazine” can be used in the process of N-Boc deprotection. An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Decarboxylative Radical Addition
Decarboxylative radical addition of N-Boc-amino acids to acrylonitrile can be achieved by excitation of 1,4-dicyanonaphthalene . This photochemical decarboxylation is highly dependent on the dicyanoarenes used as electron acceptors and on the addition of a base . The photoreaction proceeds smoothly to yield the decarboxylative adduct even in the presence of only a catalytic amount of 1,4-dicyanonaphthalene .
Amidation
A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(6-chloropyridazin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBVEUCBIBDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725496 |
Source


|
| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276056-86-0 |
Source


|
| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)





![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)


